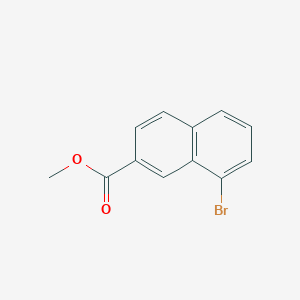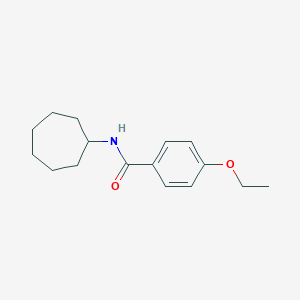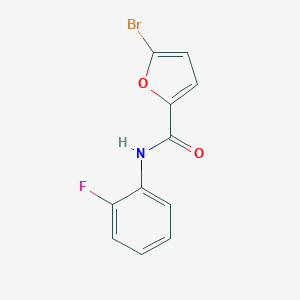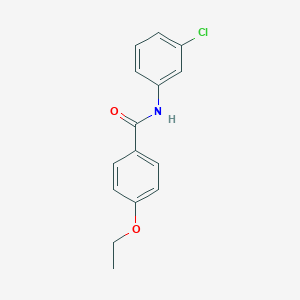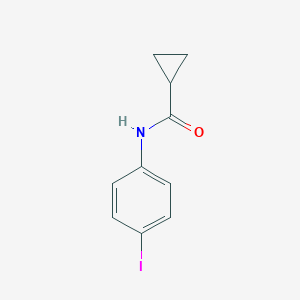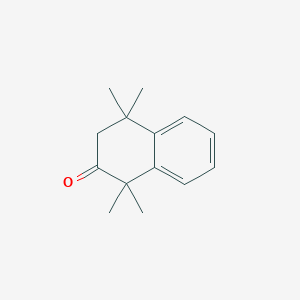
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1H)-one, also known as Iso E Super, is a synthetic fragrance ingredient that is widely used in perfumes and other scented products. It was first synthesized in the 1970s by International Flavors and Fragrances (IFF) and has since become one of the most popular fragrance ingredients in the industry.
Mechanism Of Action
The mechanism of action of 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super is not fully understood, but it is believed to work by interacting with the olfactory receptors in the nose. It has been shown to activate the same receptors as sandalwood oil, which has a similar scent profile.
Biochemical And Physiological Effects
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has been shown to have a number of biochemical and physiological effects, including the ability to increase heart rate and blood pressure in some individuals. It has also been shown to have a calming effect on the nervous system, making it a popular choice for aromatherapy.
Advantages And Limitations For Lab Experiments
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has a number of advantages and limitations when it comes to its use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, it can be difficult to work with due to its strong scent, which can interfere with other experiments.
Future Directions
There are a number of future directions for research on 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super, including its potential use in the treatment of certain medical conditions. It has been shown to have anti-inflammatory properties and may be useful in the treatment of skin conditions such as eczema and psoriasis. Additionally, it may have potential as a natural insect repellent, as it has been shown to repel mosquitoes and other insects. Overall, the research on 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super is ongoing, and there is much to be learned about this fascinating fragrance ingredient.
Synthesis Methods
The synthesis of 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super involves a series of chemical reactions starting from 1,2,3,4-tetrahydronaphthalene, which is a cyclic hydrocarbon. The first step involves the oxidation of the hydrocarbon to form the corresponding ketone, which is then subjected to a series of reactions involving Grignard reagents and other reagents to produce the final product.
Scientific Research Applications
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has been the subject of extensive scientific research in recent years, with a focus on its use in perfumes and other scented products. Studies have shown that it has a unique scent profile that is both woody and floral, making it a popular choice for perfumers.
properties
CAS RN |
6308-02-7 |
|---|---|
Product Name |
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one |
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1,1,4,4-tetramethyl-3H-naphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-13(2)9-12(15)14(3,4)11-8-6-5-7-10(11)13/h5-8H,9H2,1-4H3 |
InChI Key |
PMQHKFROIUJQAE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C2=CC=CC=C21)(C)C)C |
Canonical SMILES |
CC1(CC(=O)C(C2=CC=CC=C21)(C)C)C |
Other CAS RN |
6308-02-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



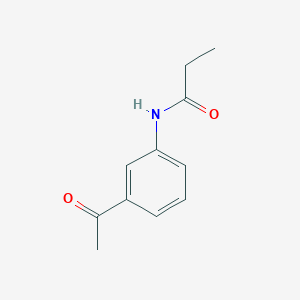
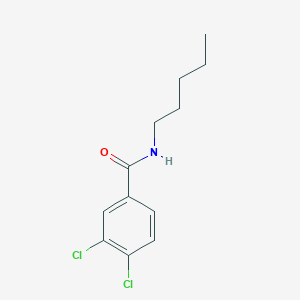
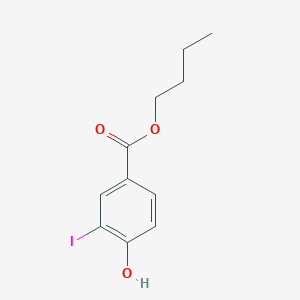
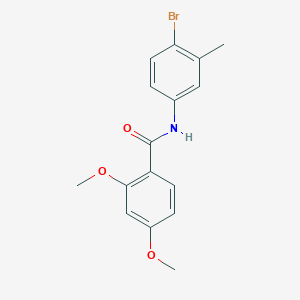
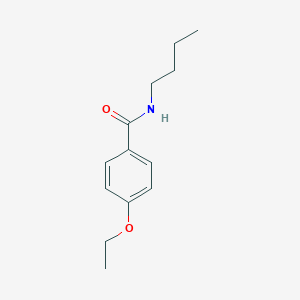

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
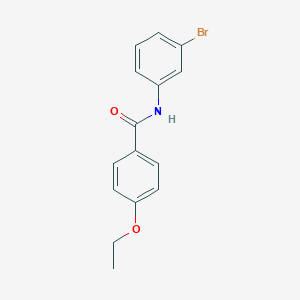
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
